molecular formula C6H12N2O2 B13521920 5-Methylpiperazine-2-carboxylic acid

5-Methylpiperazine-2-carboxylic acid

Cat. No.: B13521920
M. Wt: 144.17 g/mol
InChI Key: IWPRPMGRJNHTTM-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Carboxylic Acids in Organic Synthesis

Piperazine carboxylic acids are a class of compounds that serve as highly versatile scaffolds and intermediates in organic synthesis. The presence of both amine and carboxylic acid functional groups within the same molecule allows for a wide range of chemical modifications. This dual reactivity makes them valuable starting materials for the synthesis of complex molecules, including peptidomimetics and other biologically active compounds.

The piperazine ring itself offers a flexible yet conformationally constrained core, which is advantageous in molecular design. The nitrogen atoms can act as hydrogen bond donors or acceptors, influencing the solubility and binding properties of the final compound. Furthermore, the carboxylic acid group provides a handle for forming amide bonds, esters, or other functional groups, enabling the extension of the molecular structure. Chiral versions of piperazine carboxylic acids, such as the (S)-enantiomer of piperazine-2-carboxylic acid, are particularly significant as intermediates in the synthesis of specific pharmaceutical agents, where stereochemistry is crucial for biological activity. lookchem.com The protected derivatives, for instance (R)-N-Boc-piperazine-2-carboxylic acid methyl ester, are frequently used as building blocks in pharmaceutical research and development, facilitating the creation of new drug candidates. lookchem.com

Overview of Key Research Domains for 5-Methylpiperazine-2-carboxylic acid

Specific research focused exclusively on this compound is limited in currently available scientific literature. However, based on the well-established roles of analogous piperazine derivatives, its potential research applications can be inferred. The primary domain of interest for a compound of this structure is medicinal chemistry, where it can serve as a key building block for the synthesis of novel therapeutic agents.

Derivatives of piperazine-2-carboxylic acid have been investigated for a range of biological activities. For example, they have been used to develop multitarget-directed ligands for complex conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Additionally, piperazine and its carboxylic acid derivatives have been explored as components of functionalized nanocarriers for targeted drug delivery, such as for the anticancer drug gemcitabine. nih.gov Research on this compound would likely explore its utility in generating libraries of novel compounds for screening against various biological targets, leveraging the structural and physicochemical properties conferred by the methyl-substituted piperazine core.

Historical Context of Piperazine Scaffolds in Molecular Design

The piperazine scaffold has a long and significant history in molecular design and drug discovery. Initially recognized for its anthelmintic (anti-parasitic worm) properties in the 1950s, the piperazine ring has since become a "privileged scaffold". This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them a recurring motif in a wide array of therapeutic agents.

Structurally, the 1,4-diazacyclohexane system of piperazine provides a combination of polarity, basicity, and conformational flexibility that is highly effective for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. chemsrc.com The two nitrogen atoms can improve water solubility and bioavailability and serve as key interaction points with biological receptors. cymitquimica.com Over the decades, this simple heterocycle has been incorporated into blockbuster drugs targeting a vast range of conditions. Its presence is found in medications with anticancer (e.g., Imatinib), antiviral, antidepressant, and anxiolytic properties. cymitquimica.com The historical success and versatility of the piperazine ring ensure that its derivatives, including functionalized carboxylic acids, remain a central focus in the ongoing search for new and improved medicines.

Scope and Objectives of Research on this compound

While specific research objectives for this compound are not explicitly detailed in published studies, the general scope for such a compound would align with the broader goals of synthetic and medicinal chemistry. The primary objective would be to utilize it as a novel building block to explore new chemical space and generate compounds with unique biological activities.

The research scope would likely encompass several key areas:

Synthesis and Derivatization: Developing efficient synthetic routes to this compound and its enantiomerically pure forms. A major objective would be to use its functional groups to create libraries of amides, esters, and N-substituted derivatives.

Medicinal Chemistry Applications: Incorporating the scaffold into new molecular designs targeting specific enzymes, receptors, or other proteins implicated in disease. The objective would be to investigate how the 5-methyl substitution influences binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted analogs.

Materials Science: Exploring its use in creating functionalized materials, such as polymers or surface-modified nanoparticles for drug delivery, following research into similar piperazine derivatives. nih.gov

Ultimately, the overarching goal of research involving this compound would be to determine if its unique substitution pattern offers any advantages in biological activity or material properties over existing piperazine-based building blocks.

Data Tables

Due to a lack of specific experimental data for this compound in the cited literature, the following table provides the physicochemical properties for the parent compound, Piperazine-2-carboxylic acid .

PropertyValueSource
Molecular FormulaC5H10N2O2 bldpharm.com
Molecular Weight130.15 g/mol bldpharm.com
CAS Number2762-32-5 bldpharm.com
Topological Polar Surface Area (TPSA)66.4 Ų ambeed.com
Hydrogen Bond Donors3 ambeed.com
Hydrogen Bond Acceptors4 ambeed.com
Rotatable Bonds1 ambeed.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4-2-8-5(3-7-4)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPRPMGRJNHTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylpiperazine 2 Carboxylic Acid

Conventional Chemical Synthesis Routes

The traditional synthesis of 5-Methylpiperazine-2-carboxylic acid is a multi-step process rooted in fundamental organic chemistry principles. The key transformations include the formation of a pyrazine (B50134) ring system, which is a precursor to the piperazine (B1678402) ring, and subsequent oxidative modifications.

Cyclization Reactions in this compound Synthesis

The construction of the heterocyclic core is a critical step in the synthesis of this compound. This is typically achieved through a cyclization reaction that forms a pyrazine derivative, which can then be further processed.

A common and foundational method for synthesizing the precursor to this compound involves the condensation reaction between pyruvic aldehyde (also known as methylglyoxal) and o-phenylenediamine (B120857). google.comgoogle.com This reaction serves as an efficient route to create the pyrazine ring structure. The process involves the reaction of these two basic raw materials to form an intermediate, which then undergoes further transformations. google.com One of the known methods described in the literature involves the condensation of o-phenylenediamine with pyruvic aldehyde, which is then oxidized and decarboxylated to yield 2-Methylpyrazine-5-carboxylic acid. technoarete.org

Precursor 1Precursor 2Reaction TypeIntermediate Product
Pyruvic AldehydeO-PhenylenediamineCondensation/Cyclization3-Methyl-benzopyrazine

This table outlines the key precursors and the initial intermediate formed in the cyclization reaction.

The efficiency of the cyclization reaction between pyruvic aldehyde and o-phenylenediamine is significantly enhanced by the presence of a catalyst. Sodium Pyrosulfite is explicitly mentioned as a catalyst for this ring-closure reaction. google.comgoogle.com The reaction is typically carried out at a temperature range of 30-90°C for a duration of 0.5 to 2 hours to complete the cyclization. google.comgoogle.com Following the catalyzed cyclization, the resulting intermediate, 3-methyl benzopyrazine, is obtained after neutralization, salting out, dehydration, and rectification. google.comgoogle.com

CatalystTemperature Range (°C)Reaction Time (hours)
Sodium Pyrosulfite30 - 900.5 - 2

This table details the catalyst and reaction conditions for the cyclization process.

Oxidation Reactions for Carboxylic Acid Formation

Following the formation of the pyrazine intermediate, the next crucial step is the introduction of the carboxylic acid group. This is accomplished through an oxidation reaction that targets a methyl group on the pyrazine ring.

While direct oxidation of a hydroxymethyl group is a common synthetic transformation, the available literature on the synthesis of this compound more prominently features the direct oxidation of a methyl group. However, a related multi-step synthesis starting from 2,5-dimethylpyrazine (B89654) involves the formation of 2-acetyl-o-methyl-5-methylpyrazine, which is subsequently hydrolyzed and oxidized to yield the target carboxylic acid. google.com This indicates that the transformation of an oxidized methyl group (in this case, an acetyl group) is a viable route.

Inorganic oxidizers are instrumental in converting the methyl group on the pyrazine ring to a carboxylic acid. Potassium permanganate (B83412) (KMnO4) is a frequently cited oxidizing agent for this purpose. technoarete.orggoogle.com A one-step oxidation method using potassium permanganate to prepare 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine has been developed. google.com This process involves reacting the raw material in a KMnO4 solution in the presence of an inhibitor. google.com The reaction temperature is preferably maintained between 50-80°C. google.com

Another method describes the oxidation of the 3-methyl benzopyrazine intermediate, obtained from the initial cyclization, using an inorganic oxidizer. google.comgoogle.com This oxidation is carried out at a temperature of 60-105°C for 1-4 hours. google.com The process ultimately yields 5-methylpyrazine-2,3-dicarboxylic acid potassium salt, which then undergoes acidification and decarboxylation to produce 5-methylpyrazine-2-carboxylic acid. google.comgoogle.com Besides potassium permanganate, potassium dichromate (K2Cr2O7) has also been mentioned as an oxidizing agent in this context. technoarete.org There is no specific information found regarding the use of nitric acid for this particular oxidation step in the reviewed sources.

Oxidizing AgentSubstrateReaction Conditions
Potassium Permanganate (KMnO4)2,5-dimethylpyrazine50-80°C, in the presence of an inhibitor
Inorganic Oxidizer (e.g., KMnO4)3-methyl benzopyrazine60-105°C, 1-4 hours
Potassium Dichromate (K2Cr2O7)Intermediate from condensationNot specified

This table summarizes the various inorganic oxidizers and their respective substrates and reaction conditions in the synthesis of this compound.

Catalytic Oxidation Methods (e.g., Ammonium (B1175870) Metavanadate, Sodium Metavanadate)

Detailed research findings specifically employing ammonium metavanadate or sodium metavanadate for the synthesis of this compound are not well-documented in the reviewed scientific literature. Catalytic oxidation is a fundamental strategy in organic synthesis, but its application using these specific vanadate (B1173111) reagents for this particular heterocyclic compound has not been extensively reported.

Decarboxylation Strategies

Acid-Catalyzed Decarboxylation of Dicarboxylic Precursors

Hydrolysis and Esterification Interconversions

The interconversion between this compound and its corresponding esters is a fundamental and crucial aspect of its synthetic chemistry. These reactions allow for the protection of the carboxylic acid functional group during other synthetic transformations and its subsequent deprotection.

Esterification: The conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, is often achieved through Fischer esterification. youtube.com This method involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol as the solvent helps to drive the reaction towards the formation of the ester. youtube.com

Hydrolysis: The reverse reaction, the hydrolysis of a this compound ester back to the parent carboxylic acid, is commonly performed under basic or acidic conditions. Base-catalyzed hydrolysis, or saponification, is frequently employed, using aqueous solutions of alkali metal hydroxides like lithium hydroxide (B78521) or sodium hydroxide. youtube.com This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. youtube.com The choice of base and reaction conditions can be critical, especially in complex molecules, to avoid side reactions. For instance, in the synthesis of related pyrazine carboxylic acids, lithium hydroxide has been used effectively in an aqueous medium, providing an environmentally benign method with high yields.

These interconversions are vital for managing the reactivity of the molecule during multi-step syntheses of more complex pharmaceutical agents.

Protecting Group Strategies in Synthesis (e.g., Boc, Cbz)

Due to the presence of two secondary amine groups and a carboxylic acid, protecting group strategies are essential in the synthesis and manipulation of this compound. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are common carbamate (B1207046) protecting groups used for the amine functionalities. masterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under most basic and nucleophilic conditions. google.com It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. This stability profile makes it a versatile tool in multi-step synthesis. chemimpex.com The Boc group enhances the solubility of the piperazine derivative in organic solvents, which is beneficial for reactions and purification. The selective protection of one nitrogen atom in the piperazine ring is a key step in many synthetic routes, allowing for differential functionalization of the two amines. google.com

The Cbz group is another widely used protecting group for amines. total-synthesis.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com A key advantage of the Cbz group is its stability to acidic and basic conditions, providing orthogonality with other protecting groups like Boc. masterorganicchemistry.com The Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), a mild method that does not affect most other functional groups. masterorganicchemistry.comnih.gov This orthogonality is crucial in complex syntheses where sequential deprotection steps are required. masterorganicchemistry.com

The strategic use of Boc and Cbz protecting groups allows for precise control over the reactivity of the piperazine nitrogens, enabling the regioselective synthesis of complex derivatives. chemicalbook.com

Table 1: Common Protecting Group Strategies for Piperazine Carboxylic Acid Derivatives

Protecting Group Abbreviation Installation Reagent Deprotection Conditions Orthogonal To
tert-butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Acidic (e.g., TFA, HCl) Cbz, Fmoc
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com Boc, Fmoc

Biocatalytic Approaches to 5-Methylpyrazine-2-carboxylic acid Production

The outline specifies biocatalytic approaches to 5-methylpyrazine-2-carboxylic acid. However, as the article's focus is this compound, this section will address biocatalysis relevant to the piperazine core structure. Biocatalysis, which uses enzymes for chemical production, offers significant advantages in terms of selectivity (regio-, chemo-, and stereoselectivity) and sustainability, as reactions are often performed in water under mild conditions. acs.orgbiosynth.com

Whole-Cell Biocatalysis using Genetically Engineered Microorganisms (e.g., Escherichia coli)

While specific research on the use of genetically engineered Escherichia coli for the production of this compound is limited, biocatalytic methods have been successfully developed for the synthesis of the parent compound, (S)-piperazine-2-carboxylic acid. biosynth.com

One notable approach involves the chiral resolution of racemic piperazine-2-carboxamide (B1304950) using an aminopeptidase (B13392206) from Aspergillus oryzae (LAP2). biosynth.com In this process, the enzyme selectively hydrolyzes the (S)-enantiomer of the amide to the desired (S)-carboxylic acid, leaving the (R)-amide unreacted. This method is highly effective for producing the enantiopure acid. acs.orgbiosynth.com

Table 2: Biocatalytic Resolution for (S)-Piperazine-2-carboxylic Acid

Starting Material (for biocatalysis) Enzyme Biotransformation Product
Racemic piperazine-2-carboxamide biosynth.com Aminopeptidase from Aspergillus oryzae (LAP2) biosynth.com Enantioselective hydrolysis biosynth.com (S)-piperazine-2-carboxylic acid biosynth.com

This biocatalytic strategy highlights a powerful method for accessing enantiomerically pure piperazine-2-carboxylic acid, a key structural motif that is directly analogous to the target compound of this article.

Enzyme-Catalyzed Transformations for Pyrazine Derivatives

The application of biocatalysis in the synthesis of nitrogen-containing heterocycles is a rapidly advancing field, offering a green alternative to conventional chemical methods that often suffer from limitations like low regioselectivity and the need for toxic solvents or metals. researchgate.net Enzymes, with their high specificity and ability to operate under mild conditions, are increasingly employed for the synthesis of pyrazine and piperazine derivatives.

One notable chemo-enzymatic approach utilizes transaminases (ATAs) for the synthesis of substituted pyrazines. nih.gov In this method, an α-diketone precursor is treated with a transaminase, such as ATA-113, in the presence of an amine donor. This enzymatic amination yields an α-amino ketone intermediate, which then undergoes oxidative dimerization to form the pyrazine ring. nih.gov This biocatalytic strategy provides a direct route to pyrazine cores, which are structurally related to the target compound.

Enzymes are also effective in modifying existing pyrazine structures. For instance, the lipase (B570770) Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.orgrsc.org This demonstrates the potential for enzymatic methods to perform specific transformations on a pre-formed pyrazine ring, such as the formation of amide bonds, which is a key feature of many biologically active molecules.

Furthermore, research into the production of (S)-piperazine-2-carboxylic acid has successfully employed leucine (B10760876) aminopeptidase (LAP) enzymes. biosynth.com Although the substrate is a piperazine rather than a pyrazine, this work highlights the applicability of enzymes for stereoselective synthesis of saturated heterocyclic carboxylic acids. The enzyme LAP2 was identified as a potent biocatalyst for this transformation. biosynth.com

Table 1: Examples of Enzyme-Catalyzed Reactions for Pyrazine and Piperazine Derivatives

Enzyme Class Enzyme Example Reaction Type Substrate Class Product Class Reference
Transaminase ATA-113 Amination & Dimerization α-Diketones Substituted Pyrazines nih.gov
Lipase Lipozyme® TL IM Amidation Pyrazine Esters Pyrazinamide Derivatives rsc.orgrsc.org
Aminopeptidase LAP2 Hydrolysis Piperazine-2-carboxamide (S)-Piperazine-2-carboxylic acid biosynth.com

Optimization of Biocatalytic Pathways for Yield Enhancement

Maximizing the yield and efficiency of biocatalytic processes is crucial for their industrial application. Several strategies have been developed to enhance the performance of enzyme-catalyzed reactions for heterocyclic compounds.

A primary approach involves the systematic optimization of reaction parameters. For the synthesis of pyrazinamide derivatives using Lipozyme® TL IM, researchers studied the effects of solvent, substrate molar ratio, reaction temperature, and reaction time to identify the optimal conditions for maximizing product yield. rsc.orgrsc.org It was found that tert-amyl alcohol was a superior solvent compared to others like methanol, acetonitrile, or DMSO. rsc.org

Process intensification through enzyme immobilization and the use of advanced reactor technologies is another powerful strategy. For the production of (S)-piperazine-2-carboxylic acid, the LAP2 enzyme was immobilized on an amino aldehyde support. biosynth.com This heterogeneous biocatalyst exhibited excellent stability and retained significant catalytic activity. The immobilized enzyme was then used in both a SpinChem® batch reactor and a continuous flow packed-bed reactor (PBR). In the PBR setup, increasing the residence time of the substrate in the reactor led to a corresponding increase in product conversion, demonstrating precise control over the reaction progress. biosynth.com

Emerging Synthetic Techniques

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, easier scale-up, and the potential for process automation. These benefits are being actively leveraged for the synthesis of piperazine and pyrazine derivatives.

A continuous-flow microreactor system has been successfully developed for the lipase-catalyzed synthesis of pyrazinamide derivatives. rsc.orgrsc.org This system allows for precise control over reaction time by modulating the flow rate, leading to an efficient and greener synthetic method. The use of flow conditions not only simplifies the reaction setup but also aligns with the principles of green chemistry by minimizing waste and hazardous reagent use. rsc.orgrsc.org

The synthesis of (S)-piperazine-2-carboxylic acid has also been intensified using a continuous flow packed-bed reactor containing an immobilized enzyme. biosynth.com This setup allows for the continuous processing of the substrate, with the product stream being collected downstream. By running multiple cycles, the conversion steadily increased, reaching 43% after five passes through the column, demonstrating the efficiency of continuous processing for biocatalytic reactions. biosynth.com

Flow chemistry is not limited to biocatalysis. Photoredox catalysis has been adapted to flow conditions for the C-H functionalization of N-Boc protected piperazines. mdpi.com This method provides easy access to synthetically modifiable piperazine structures and, crucially, the continuous-flow operation facilitates straightforward reaction scale-up and simplifies operational conditions. mdpi.com Similarly, simplified one-pot syntheses of monosubstituted piperazines have been adapted to flow reactors, sometimes incorporating microwave units to accelerate reaction times. nih.gov

Automated Synthesis Protocols

Automation in chemical synthesis is a key step towards improving reproducibility, efficiency, and safety, particularly in the context of library synthesis for drug discovery. An efficient, automated synthesis process has been established for producing substituted 5-(hydroxymethyl)piperazin-2-ones, which are structurally related to piperazine carboxylic acids. researchgate.net

This method utilized a bespoke automated synthesizer, ChemKonzert®, to prepare chiral α-bromocarboxylic acids, which are key building blocks. The automated platform allowed for precise and controlled dropwise addition of reagents, a critical factor for both safety and reaction efficiency. researchgate.net The subsequent multi-step synthesis to yield a library of thirteen different piperazinones was facilitated by this automated approach, highlighting its utility for creating diverse molecular scaffolds for pharmaceutical research. researchgate.net While not applied directly to this compound, this work demonstrates the clear potential and established precedent for using automated protocols in the synthesis of complex piperazine derivatives.

Comparative Analysis of Synthetic Pathways

Efficiency and Atom Economy Considerations

When evaluating synthetic routes, efficiency is measured not just by chemical yield but also by principles such as atom and step economy. nih.gov Atom economy assesses how many atoms from the starting materials are incorporated into the final product, while step economy favors routes with the fewest individual reaction steps.

Traditional, multi-step syntheses of monosubstituted piperazines often rely on the use of protecting groups. nih.gov This strategy involves (1) protecting one nitrogen atom of the piperazine ring, (2) reacting the second nitrogen atom, and (3) deprotecting the first. Such sequences are inherently inefficient in terms of step economy and often generate significant chemical waste, leading to poor atom economy. nih.gov Furthermore, classical methods for creating pyrazine rings can involve harsh reagents and result in low yields and regioselectivity. researchgate.net

In contrast, modern synthetic methodologies offer significant improvements.

Biocatalytic and Chemo-enzymatic Routes: These methods often proceed under mild, aqueous conditions and exhibit high selectivity, which can eliminate the need for protecting groups and reduce the number of synthetic steps. researchgate.netnih.gov As seen in the enzymatic synthesis of pyrazines, complex ring structures can be formed in a single, enzyme-mediated step from simple precursors. nih.gov This biomimetic approach is inherently more step and atom-economic. nih.gov

One-Pot and Flow Chemistry Methods: The development of one-pot procedures, where multiple reactions occur in the same vessel without isolation of intermediates, dramatically improves step economy. nih.gov When combined with flow chemistry, these processes can become highly efficient and scalable. Continuous flow systems minimize the use of excess reagents and solvents and can lead to higher effective yields compared to batch processes. rsc.orgmdpi.com

Table 2: Comparative Analysis of Synthetic Approaches

Synthetic Pathway Key Features Step Economy Atom Economy Environmental Impact
Traditional Chemical Synthesis Multi-step, use of protecting groups, harsh reagents Low Often Low Higher (solvent use, waste)
Enzyme-Catalyzed Synthesis High selectivity, mild conditions, fewer steps High High Lower (aqueous media, biodegradable catalyst)
Flow Chemistry Continuous processing, enhanced control, easy scale-up Variable (can be high) Good Lower (reduced solvent/reagent use)
Automated Synthesis High throughput, reproducibility, process control High Good Moderate (depends on underlying chemistry)

Environmental Impact and Green Chemistry Principles

The synthesis of complex heterocyclic molecules such as this compound, a substituted piperazine, presents significant environmental considerations. Traditional synthetic routes for piperazine derivatives often involve multi-step processes that may utilize hazardous reagents, toxic solvents, and harsh reaction conditions, leading to considerable waste generation and energy consumption. The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles to mitigate the environmental footprint of these synthetic processes.

In response to these challenges, the field of green chemistry offers a variety of strategies to design more environmentally benign synthetic pathways for piperazine-containing compounds. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources.

Key Green Chemistry Approaches in Piperazine Synthesis:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, leading to lower energy consumption compared to conventional heating methods. researchgate.net

Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a milder and more sustainable alternative to traditional methods that often require high temperatures and harsh reagents. mdpi.com Both transition-metal catalysts and purely organic photocatalysts have been employed, with the latter offering advantages in terms of sustainability as they can be derived from renewable materials. mdpi.com

Use of Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. For the synthesis of heterocyclic compounds, including piperazines, solvents such as water, ionic liquids, and deep eutectic solvents are being explored. mdpi.com

Multicomponent, One-Pot Reactions: These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step. This approach improves efficiency by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources. researchgate.net

Catalyst-Free Synthesis: The development of synthetic methods that proceed without a catalyst can eliminate the environmental and economic issues associated with catalyst toxicity, separation, and disposal. researchgate.net

C-H Functionalization: This strategy involves the direct modification of carbon-hydrogen bonds on the piperazine ring. It is a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste. researchgate.netencyclopedia.pub

The application of these green chemistry principles to the synthesis of functionalized piperazines is an active area of research. While a specific green synthesis for this compound is not extensively documented, the methodologies described above represent the current state-of-the-art in sustainable heterocyclic chemistry and would be directly applicable to its production. By prioritizing these approaches, the chemical industry can move towards more sustainable manufacturing of important pharmaceutical intermediates like this compound.

Interactive Data Table: Comparison of Synthetic Approaches for Piperazine Derivatives

FeatureTraditional SynthesisGreen Chemistry Approaches
Solvents Volatile Organic Compounds (e.g., Toluene, Dichloromethane)Water, Ionic Liquids, Deep Eutectic Solvents, Supercritical Fluids
Catalysts Stoichiometric, often toxic metal reagentsCatalytic amounts, reusable catalysts, biocatalysts, photocatalysts
Reaction Conditions High temperatures, long reaction timesAmbient temperature, microwave irradiation, photolytic conditions
Waste Generation High, often hazardous waste streamsMinimized waste, often biodegradable byproducts
Atom Economy Often low due to multi-step synthesis and protecting groupsHigh, especially in one-pot reactions and C-H functionalization
Energy Consumption HighReduced due to shorter reaction times and milder conditions

Stereochemical Investigations of 5 Methylpiperazine 2 Carboxylic Acid

Enantioselective and Diastereoselective Synthesis

The controlled synthesis of specific stereoisomers of 5-Methylpiperazine-2-carboxylic acid is a significant challenge in organic chemistry. Researchers have explored various asymmetric strategies to achieve high levels of enantiomeric and diastereomeric purity, which are essential for elucidating the structure-activity relationships of the individual isomers.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis, a cornerstone of modern organic chemistry, provides pathways to chiral molecules from achiral starting materials. figshare.com This often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the formation of new stereocenters. organic-chemistry.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. organic-chemistry.orgtcichemicals.com

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis using these reagents are well-established. For instance, Evans' oxazolidinone auxiliaries are widely used for the stereoselective alkylation of carboxylic acid derivatives, a strategy that could potentially be adapted for the synthesis of precursors to this compound. researchgate.net

Similarly, chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective synthesis of various nitrogen-containing heterocycles, including piperazin-2-ones, which can be further transformed into the desired piperazine-2-carboxylic acids. nih.gov

Table 1: Examples of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Type Example Application Principle
Chiral Auxiliary Evans' Oxazolidinones Directs the stereoselective alkylation of enolates derived from the attached acyl group.
Chiral Auxiliary (S)-(-)-2-Methyl-2-propanesulfinamide Used for the asymmetric synthesis of chiral amines.
Chiral Catalyst Palladium complex with PHOX ligand Catalyzes enantioselective allylic alkylation reactions.

| Chiral Catalyst | Diboronic acid anhydride (B1165640) | Catalyzes hydroxy-directed peptide bond formations for the synthesis of 2,5-diketopiperazines. organic-chemistry.org |

Preparation of Specific Stereoisomers (e.g., (2R,5R)-, (2S,5S)-)

The synthesis of specific stereoisomers of 2,5-disubstituted piperazines often starts from readily available chiral precursors, a strategy known as the chiral pool approach. tcichemicals.com For instance, chiral amino acids can be transformed with high diastereoselectivity into either cis or trans 5-substituted-piperazine-2-acetic acid esters. researchgate.net While not directly yielding this compound, these methods establish key stereocenters that could be further manipulated.

Another approach involves the cyclization of dipeptides to form 2,5-diketopiperazines, which can then be reduced to the corresponding piperazines. chemrxiv.org The stereochemistry of the resulting piperazine (B1678402) is determined by the chirality of the starting amino acids. For example, the condensation of L-alanine and another suitable amino acid derivative could lead to a diketopiperazine precursor for (2S,5S)-5-Methylpiperazine-2-carboxylic acid.

Resolution Techniques for Enantiomers

When a chemical synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a process called chiral resolution is necessary to separate the individual enantiomers. wikipedia.orgopenstax.org

One of the most common methods is the formation of diastereomeric salts. libretexts.org The racemic mixture of the carboxylic acid is reacted with a single enantiomer of a chiral base (a resolving agent). libretexts.org This reaction forms a mixture of two diastereomeric salts, which have different physical properties, such as solubility, and can therefore be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salts with an acid. wikipedia.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent (Chiral Base) Principle of Separation
(+)-Cinchonine Forms diastereomeric salts with different solubilities.
(-)-Strychnine Forms diastereomeric salts with different solubilities.
(R)-(+)-1-Phenylethylamine Forms diastereomeric salts with different solubilities.

Enzymatic resolution is another powerful technique. Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, lipases can be used for the enantioselective hydrolysis of racemic esters. cjcatal.com This method can offer high enantioselectivity under mild reaction conditions.

Conformational Analysis of the Piperazine Ring System

The six-membered piperazine ring is not planar and can adopt several conformations, with the chair conformation being the most stable for the unsubstituted ring. nih.gov However, the presence of substituents at the C2 and C5 positions can significantly influence the conformational preferences of the ring. The interplay of steric and electronic effects determines whether the substituents adopt an axial or equatorial orientation.

In 2,5-disubstituted piperazines, the relative orientation of the substituents (cis or trans) will dictate the most stable chair conformation. For a trans-isomer, a di-equatorial arrangement of the substituents is generally favored to minimize steric hindrance. For a cis-isomer, one substituent must be axial and the other equatorial, leading to a conformational equilibrium.

In some cases, particularly with bulky substituents, the piperazine ring may adopt a boat or twist-boat conformation to alleviate steric strain. nih.govias.ac.inresearchgate.net For instance, X-ray crystal structures of certain metal complexes containing piperazine have shown the ring in a boat conformation, where the coordination requirements of the metal ion overcome the inherent preference for the chair form. nih.gov The pseudoallylic strain in N-acylpiperidines can also force a 2-substituent into an axial orientation and can lead to an equilibrium between chair and twist-boat conformations. nih.gov

Influence of Chirality on Molecular Interactions and Reactivity

The chirality of this compound is expected to have a profound impact on its interactions with other chiral molecules, such as biological receptors and enzymes. The specific stereochemistry determines the three-dimensional arrangement of the methyl and carboxylic acid groups, which are key pharmacophoric features.

Studies on related chiral piperazine derivatives have demonstrated that stereoisomers can exhibit distinct biological activities and receptor binding affinities. For example, the introduction of a chiral methyl group into a phenylpiperazine compound resulted in stereoisomers with different selectivities for α7 and α9 nicotinic acetylcholine (B1216132) receptors. nih.gov The 2R-isomer favored the α7 receptor, while the 2S-isomer showed a preference for the α9 receptor. nih.gov X-ray crystallography suggested that the methyl group's orientation influences the positioning of a core nitrogen atom within the receptor's binding site. nih.gov

Similarly, the stereochemistry of a methyl group on the piperazine moiety of trazodone (B27368) derivatives was found to influence their binding affinity for 5HT2A and alpha1 receptors. nih.gov The (S)-enantiomer showed the most significant difference in affinity between the two receptor types. nih.gov

These findings underscore the critical importance of controlling and understanding the stereochemistry of this compound for any potential applications in medicinal chemistry or as a chiral building block in organic synthesis. The precise spatial arrangement of its functional groups, dictated by its absolute configuration, is key to its molecular recognition and reactivity.

Reactivity and Derivatization of 5 Methylpiperazine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that serves as a precursor for numerous derivatives through nucleophilic acyl substitution and other reactions.

The conversion of the carboxylic acid group of 5-Methylpiperazine-2-carboxylic acid into an amide is a fundamental transformation, typically achieved by reaction with a primary or secondary amine. Due to the low reactivity of carboxylic acids directly with amines, the carboxyl group must first be activated. This is accomplished using peptide coupling reagents. nih.govjackwestin.com

Common coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. bachem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. bachem.compeptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. To minimize side reactions and reduce the risk of racemization at the chiral center (C2), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com The use of EDC is particularly advantageous for laboratory-scale synthesis as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.compeptide.com

A general scheme for this reaction involves dissolving the carboxylic acid, the amine, and the coupling reagent (with any additives) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). peptide.com

Table 1: Common Peptide Coupling Reagents for Amidation
ReagentFull NameByproduct CharacteristicsCommon SolventsNotes
DCCDicyclohexylcarbodiimideDicyclohexylurea (DCU), insoluble in most organic solvents. peptide.comDCM, THFPrecipitation of DCU drives the reaction; not ideal for solid-phase synthesis. bachem.com
EDC (or EDAC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea derivative. peptide.comDCM, DMF, Water bachem.comguidechem.comSimplifies workup via aqueous extraction. peptide.com Often used as a hydrochloride salt (EDC·HCl). bachem.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateWater-soluble byproducts.DMF, NMPHighly effective phosphonium-type reagent, good for hindered couplings. bachem.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateWater-soluble byproducts.DMF, NMPAminium-type reagent, known for high coupling rates and low racemization. bachem.com

The carboxylic acid moiety can be converted into an ester through several methods. The most classic method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using methods analogous to amidation. For instance, reacting this compound with an alcohol in the presence of a coupling reagent like EDC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding ester. guidechem.com

Transesterification is a process where one ester is converted into another by reaction with an alcohol. wikipedia.orglibretexts.org An ester derivative of this compound could undergo this reaction when treated with a different alcohol under either acidic or basic (e.g., alkoxide) catalysis. masterorganicchemistry.com The reaction equilibrium is typically driven by using the alcohol reactant as the solvent. libretexts.orgmasterorganicchemistry.com

Table 2: Esterification and Transesterification Methods
ReactionReagentsConditionsKey Features
Fischer EsterificationAlcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄)Typically heated; excess alcohol used as solvent. masterorganicchemistry.comReversible equilibrium reaction. masterorganicchemistry.commasterorganicchemistry.com
EDC/DMAP CouplingAlcohol (R'-OH), EDC, DMAPRoom temperature in an aprotic solvent (e.g., DCM). guidechem.comMilder conditions than Fischer esterification.
Transesterification (Acid-Catalyzed)Existing Ester (R-COOR'), New Alcohol (R''-OH), Acid CatalystHeating in excess R''-OH. masterorganicchemistry.comEquilibrium process; exchanges alkoxy groups. wikipedia.org
Transesterification (Base-Catalyzed)Existing Ester (R-COOR'), Alkoxide (R''-O⁻)Typically in the corresponding alcohol solvent (R''-OH). masterorganicchemistry.comProceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

For conversion to more reactive derivatives, this compound can be transformed into an acid halide. The most common method for synthesizing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is replaced by a chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) can yield the corresponding acid bromide. libretexts.org These acid halides are highly electrophilic and are not typically isolated but used in situ as reactive intermediates for the synthesis of esters, amides, and anhydrides. libretexts.org

Acid anhydrides can be prepared from the acid chloride intermediate. Reacting the acid chloride of this compound with a carboxylate salt (e.g., sodium 5-methylpiperazine-2-carboxylate) or with another molecule of the carboxylic acid in the presence of a non-nucleophilic base would yield the corresponding symmetric anhydride (B1165640). libretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires significant energy input for simple aliphatic carboxylic acids. khanacademy.org The stability of the C-C bond means that high temperatures are generally needed. The reaction often proceeds through a radical mechanism.

While certain carboxylic acids, such as β-keto acids or malonic acids, undergo decarboxylation under relatively mild conditions due to the formation of a stabilized carbanion or a cyclic transition state, this compound lacks such activating features. khanacademy.org Catalytic methods for decarboxylation exist, for instance using copper catalysts, but these are most effective for aromatic and heteroaromatic carboxylic acids. afinitica.comorganic-chemistry.org Therefore, the decarboxylation of this compound would be expected to be a challenging transformation requiring harsh thermal conditions.

Reactions Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms (at positions 1 and 4), both of which are nucleophilic and can participate in a variety of reactions. However, their reactivity is not identical. The N1 nitrogen, being alpha to the electron-withdrawing carboxylic acid group, is significantly less nucleophilic than the N4 nitrogen. Consequently, reactions will preferentially occur at the N4 position.

N-acylation of the piperazine ring can be readily achieved by reaction with acylating agents such as acid chlorides or acid anhydrides. researchgate.net Given the higher nucleophilicity of the N4 nitrogen, mono-acylation will selectively occur at this position under controlled conditions (e.g., using one equivalent of the acylating agent).

N-alkylation can be performed using alkylating agents like alkyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. Reductive amination, using an aldehyde or ketone with a reducing agent, is another common method for N-alkylation. A specific example of N-methylation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to introduce a methyl group. google.com As with acylation, mono-alkylation is expected to occur preferentially at the N4 position.

Table 3: Selective Reactions of the Piperazine Nitrogen Atoms
Reaction TypeReagent(s)Expected Site of ReactionNotes
N-AcylationAcyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O)Preferentially at N4N1 is deactivated by the adjacent carboxyl group.
N-AlkylationAlkyl Halide (R-X) and BasePreferentially at N4Base is required to scavenge the HX byproduct.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Preferentially at N4Forms a new C-N bond.
Eschweiler-Clarke N-MethylationFormaldehyde (CH₂O), Formic Acid (HCOOH)Preferentially at N4A specific method for methylation. google.com

Formation of Piperazine Amides and Sulfonamides

The carboxylic acid function of this compound is readily converted to amides through coupling with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. A variety of modern coupling reagents are effective for this purpose, including peptide coupling agents like propylphosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uroniumtetrafluoroborate (TBTU). rjpbcs.com The general strategy involves reacting the carboxylic acid with the desired amine in the presence of the coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). rjpbcs.comacgpubs.org

One specific application is the synthesis of novel pyrazine-2-carboxylic acid derivatives by reacting 5-methylpyrazine-2-carboxylic acid with various N-heteroarylpiperazines. rjpbcs.com For instance, the reaction with 4-(6-aminopyrimidin-4-yl)piperazine using T3P as the coupling agent yields (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone. rjpbcs.com

Similarly, the secondary amine of the piperazine ring can be acylated by reacting with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction is typically carried out in the presence of a base like triethylamine or Hünig's base to neutralize the HCl byproduct. nih.govekb.eg The formation of sulfonamides is a key strategy in medicinal chemistry to introduce bioisosteres of amides, which can improve metabolic stability and binding affinity. nih.gov A general method involves the one-pot conversion of an aromatic carboxylic acid to a sulfonyl chloride, which then reacts with an amine to form the sulfonamide, though direct sulfonylation of the piperazine amine is more common. nih.gov

Table 1: Examples of Reagents for Amide and Sulfonamide Synthesis
TransformationAcid/Amine ComponentReagent/CatalystBaseSolventReference
Amide Formation5-Methylpyrazine-2-carboxylic acid + N-heteroarylpiperazineT3P (propylphosphonic anhydride)Diisopropylethylamine (DIPEA)DMF rjpbcs.com
Amide FormationChromone-2-carboxylic acid + Piperazine derivativeEDC·HCl, DMAP-DCM acgpubs.org
Sulfonamide FormationPiperazine derivative + Phenylsulfonyl chloride-Hünig's baseCH₂Cl₂ nih.gov
Sulfonamide FormationThiol derivative (to sulfonyl chloride) + AmineH₂O₂ / SOCl₂PyridineAcetonitrile/Water ekb.eg

Cycloaddition Reactions

The pyrazine (B50134) ring, as an electron-deficient heteroaromatic system, can participate in cycloaddition reactions, particularly inverse electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-poor diene (the pyrazine ring) reacts with an electron-rich dienophile. researchgate.net While specific examples involving this compound are not extensively documented, the general reactivity of pyrazine and its derivatives suggests potential for such transformations.

Tetrazines, another class of electron-deficient heterocycles, are well-known to undergo IEDDA reactions with dienophiles like trans-cyclooctenes (TCO). cam.ac.uk By analogy, the pyrazine moiety could potentially react with highly reactive dienophiles under appropriate conditions to construct novel polycyclic systems. Another type of transformation involves the [4+2] cycloaddition across two nitrogen atoms (N1/N4) of a 1,2,4,5-tetrazine (B1199680) with enamines, a reaction mode that can be influenced by solvent choice. nih.gov These examples highlight the potential, yet largely unexplored, utility of the pyrazine core of this compound in cycloaddition chemistry for the synthesis of complex heterocyclic structures.

Transformations at the Methyl Group and Pyrazine Ring

Functionalization of the Methyl Group

The methyl group attached to the pyrazine ring is not merely a passive substituent. Its protons are benzylic-like, exhibiting enhanced acidity due to the adjacent electron-withdrawing aromatic ring. This allows for functionalization through deprotonation followed by reaction with an electrophile, a strategy known as lateral metalation.

Studies on analogous compounds like 2,3-dimethylpyrazine (B1216465) have shown that a methyl group can be selectively deprotonated using strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). mdpi.com The resulting lithiated, benzyl-type anion is a potent nucleophile that can react with a variety of electrophiles. For example, interception of this anion with diphenylchlorophosphine (Ph₂PCl) yields the corresponding diphenylphosphinomethyl pyrazine derivative. mdpi.com This methodology provides a direct route to introduce new functional groups at the methyl position of this compound, thereby expanding its synthetic utility.

Furthermore, the synthesis of 5-methylpyrazine-2-carboxylic acid itself often proceeds from 2,5-dimethylpyrazine (B89654), involving steps like chlorination and oxidation that selectively target one of the methyl groups, underscoring its reactivity. chinjmap.com Radical-mediated reactions also offer a pathway for the chemoselective functionalization of methyl groups under mild conditions. nih.gov

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic significantly deactivates the ring towards classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. mnstate.edumasterorganicchemistry.com The reaction mechanism for EAS involves the attack of the aromatic π-system on a strong electrophile to form a cationic intermediate known as a sigma complex. youtube.com The electron-withdrawing nature of the pyrazine nitrogens destabilizes this positively charged intermediate, thus increasing the activation energy and slowing the reaction rate compared to benzene. masterorganicchemistry.com

For substitution to occur, either harsh reaction conditions or the presence of strong electron-donating groups (EDGs) on the ring is typically required. In this compound, the methyl group is a weak activating group and directs electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group and a meta-director. The combined effect of the two ring nitrogens, the deactivating carboxylic acid group, and the weakly activating methyl group makes electrophilic substitution challenging and likely to require forcing conditions. The substitution pattern would be governed by the interplay of these directing effects, with the positions least deactivated by the nitrogen atoms being the most probable sites of attack.

Synthesis of Analogues and Homologues

Structural Modifications and their Synthetic Implications

This compound is a versatile scaffold for the synthesis of a wide array of analogues. The primary sites for structural modification are the carboxylic acid group and the nitrogen atoms of the piperazine ring. These modifications are synthetically straightforward and allow for the systematic exploration of structure-activity relationships in drug discovery programs.

The carboxylic acid can be converted into a variety of functional groups. As discussed, amide formation is common. rjpbcs.com Additionally, it can be transformed into esters or reduced to a primary alcohol. Another important modification is the conversion to carbohydrazides. For instance, 5-methylpyrazine-2-carboxylic acid can be esterified and then reacted with hydrazine (B178648) hydrate (B1144303) to yield 5-methylpyrazine-2-carbohydrazide (B1341549), which serves as a key intermediate for a new series of potential anti-tubercular agents. researchgate.net

Table 2: Examples of Structural Modifications
Starting MaterialReactionKey ReagentsProduct ClassSynthetic ImplicationReference
5-Methylpyrazine-2-carboxylic acidAmide CouplingT3P, AminePyrazine CarboxamidesGeneration of analogues with potential antimicrobial activity. rjpbcs.com
5-Methylpyrazine-2-carboxylic acidEsterification then Hydrazinolysis1. Alcohol, Acid cat. 2. N₂H₄·H₂OPyrazine CarbohydrazidesCreation of intermediates for anti-tubercular scaffolds. researchgate.net
2,3-DimethylpyrazineLateral Metalation1. n-BuLi 2. Electrophile (e.g., Ph₂PCl)Functionalized MethylpyrazinesModification of the methyl group to introduce new functionalities. mdpi.com

These synthetic routes demonstrate that the functional groups of this compound provide reliable handles for creating diverse libraries of compounds. By modifying the carboxylic acid moiety or functionalizing the methyl group, chemists can tune the molecule's steric and electronic properties to optimize its interaction with biological targets.

Scaffold Diversity through Derivatization

The structural framework of this compound offers a versatile scaffold for chemical derivatization, a key strategy in medicinal chemistry for generating molecular diversity and optimizing pharmacological properties. The molecule possesses three distinct functional groups that can be selectively modified: the carboxylic acid at the C2 position, the secondary amine at the N1 position, and the tertiary amine at the N4 position. This trifunctional nature allows for a systematic and combinatorial approach to synthesis, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

The derivatization strategy typically involves orthogonal protection of the functional groups to achieve selective modification. For instance, the secondary amine (N1) can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for initial reactions to be directed at the carboxylic acid moiety. Subsequent deprotection of the N1 amine opens it up for a second set of modifications.

Modification of the Carboxylic Acid Group:

The carboxylic acid is a primary site for derivatization, most commonly through amide bond formation. This reaction is highly valuable as it allows for the introduction of a vast array of chemical functionalities by coupling the scaffold with diverse primary and secondary amines. Standard peptide coupling reagents are employed to facilitate this transformation efficiently. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

Common coupling agents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Uronium/aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU, which are known for their high reactivity and are frequently used in solid-phase synthesis.

Beyond amides, the carboxylic acid can be converted into esters, hydroxamic acids, or reduced to a primary alcohol, further expanding the potential for structural diversity. For example, the synthesis of hydroxamic acids from piperazine-2-carboxylic acid derivatives has been explored in the development of enzyme inhibitors. nih.gov

Modification of the Piperazine Nitrogen Atoms:

The two nitrogen atoms of the piperazine ring are crucial sites for introducing diversity.

N1 (Secondary Amine): The secondary amine at the N1 position is readily functionalized through various reactions.

N-Alkylation: Reaction with alkyl, benzyl (B1604629), or other substituted halides in the presence of a base introduces a wide range of substituents.

N-Acylation: Treatment with acyl chlorides or acid anhydrides forms a stable amide linkage, incorporating different acyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach various aryl and heteroaryl rings.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another effective method for N-alkylation.

N4 (Tertiary Amine): The presence of the methyl group at the N4 position renders this nitrogen a tertiary amine. While it is less reactive than the secondary amine at N1, it can still participate in reactions such as quaternization by reacting with strong alkylating agents to form quaternary ammonium (B1175870) salts. However, for the purpose of creating diverse libraries for drug discovery, modifications are predominantly focused on the more versatile N1 and C2 positions.

The systematic application of these derivatization reactions allows chemists to explore the chemical space around the this compound core extensively. By varying the substituents at the N1 and C2 positions, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, to enhance biological activity and pharmacokinetic profiles.

Table 1: Potential Derivatization Strategies for the this compound Scaffold

This table outlines common synthetic transformations used to generate derivatives from the core scaffold, based on the reactivity of its functional groups.

Functional GroupReaction TypeReagent ClassResulting Functional Group
Carboxylic Acid (C2)Amide CouplingPrimary/Secondary Amines + Coupling Agent (e.g., HATU, EDCI)Carboxamide
Carboxylic Acid (C2)EsterificationAlcohols + Acid CatalystEster
Carboxylic Acid (C2)Hydroxamic Acid FormationHydroxylamine + Coupling AgentHydroxamic Acid
Secondary Amine (N1)N-AlkylationAlkyl/Benzyl Halides + BaseTertiary Amine
Secondary Amine (N1)N-AcylationAcyl Chlorides / AnhydridesAmide
Secondary Amine (N1)N-ArylationAryl Halides + Palladium CatalystN-Aryl Piperazine
Secondary Amine (N1)Reductive AminationAldehydes/Ketones + Reducing AgentTertiary Amine
Secondary Amine (N1)N-SulfonylationSulfonyl ChloridesSulfonamide

Role of 5 Methylpiperazine 2 Carboxylic Acid As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The structure of 5-methylpiperazine-2-carboxylic acid, containing two nitrogen atoms at positions 1 and 4 and a carboxylic acid at position 2, allows for orthogonal chemical transformations. This means each functional group can be reacted selectively without affecting the others, a critical feature for a precursor in multi-step synthesis. The secondary amines and the carboxylic acid provide handles for introducing a variety of substituents, enabling the elongation of chemical structures and the assembly of complex target molecules.

The parent scaffold, piperazine-2-carboxylic acid, is a pharmacologically significant core found in numerous complex therapeutic agents. 5z.com For instance, the (S)-enantiomer of piperazine-2-carboxylic acid is a known intermediate in the synthesis of the HIV protease inhibitor Indinavir. 5z.com Researchers have utilized this scaffold to generate large combinatorial libraries, with one study reporting the synthesis of over 15,000 discrete compounds for high-throughput screening. 5z.com This demonstrates the compound's robustness and versatility as a starting point for creating a wide array of derivatives. Its utility is further highlighted in the preparation of differentially protected 2-(hydroxymethyl)piperazines, which are themselves useful building blocks for biologically active compounds. researchgate.net

Table 1: Examples of Complex Molecules and Scaffolds Derived from the Piperazine-2-Carboxylic Acid Core
Molecule/Scaffold ClassSignificanceReference Compound ExampleSource
HIV Protease InhibitorsUsed in the treatment of HIV/AIDS.Indinavir 5z.com
Substance P AntagonistsInvestigated for roles in pain, inflammation, and depression.Not specified 5z.com
Angiotensin II AntagonistsUsed to treat hypertension.Not specified 5z.com
ImidazopyrazinonesNovel heterocyclic systems with potential biological activity.Various 2-aryl and 2-benzyl substituted derivatives researchgate.net

Chiral Building Block in Asymmetric Transformations

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities and safety profiles. nbinno.com this compound possesses a chiral center at the 2-position of the piperazine (B1678402) ring. When used in its enantiomerically pure form (either (R) or (S)), it acts as a chiral building block, allowing for the synthesis of stereochemically defined target molecules. nbinno.com

The defined stereochemistry of the building block is transferred to the final product, guiding the formation of subsequent stereocenters in a predictable manner. This process, known as asymmetric transformation, is fundamental to modern pharmaceutical synthesis. researchgate.net Derivatives of chiral piperazine-2-carboxylic acid are employed as chiral auxiliaries, which control the stereochemistry of a reaction and are then removed. lookchem.com The high enantiomeric purity of these building blocks is crucial for achieving superior results in the synthesis of chiral drugs, ensuring efficacy and safety. nbinno.com The presence of the piperazine ring, a common feature in many pharmaceuticals, combined with a chiral center, makes this scaffold particularly valuable for developing new therapeutic agents with improved pharmacological profiles. nbinno.comlookchem.com

Table 2: Role of Chiral Piperazine Derivatives in Asymmetric Synthesis
Derivative/ConceptFunctionKey AdvantageSource
(R)-N-Boc-piperazine-2-carboxylic acid methyl esterUsed as a chiral auxiliary.Controls the stereochemistry of reactions to produce specific enantiomers. lookchem.com
(S)-(+)-2-MethylpiperazineA cornerstone chiral amine for complex molecule synthesis.Defined stereochemistry and reactive amines make it an indispensable intermediate. nbinno.com
Chiral Carboxylic Acids (General)Important class of chiral building blocks.Can be prepared through asymmetric synthesis, biosynthesis, or resolution.

Intermediates for Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry, forming the core of a vast number of pharmaceuticals. researchgate.net this compound is not just a precursor for linear modifications but also serves as an intermediate for the construction of more complex, often fused, heterocyclic scaffolds. The piperazine ring itself acts as a central framework onto which other rings can be built.

Synthetic chemists can utilize the different reactive points on the molecule to perform cyclization reactions, leading to novel bicyclic or polycyclic systems. For example, derivatives of piperazine-2-carboxylic acid have been used to prepare imidazopyrazinones and tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones. researchgate.net These resulting scaffolds can then be further functionalized to explore new chemical space. The development of new anti-tubercular agents based on a 5-methylpyrazine-2-carbohydrazide (B1341549) scaffold highlights how this core can be modified to create compounds with specific biological activities. researchgate.net The ability to use this building block to generate a variety of new heterocyclic structures underscores its importance in the design of novel drug candidates.

Table 3: Heterocyclic Scaffolds Synthesized from Piperazine-2-Carboxylic Acid Derivatives
Derived ScaffoldSynthetic UtilitySource
ImidazopyrazinonesNovel 2-aryl and 2-benzyl substituted derivatives prepared via Buchwald-Hartwig coupling. researchgate.net
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onesServe as orthogonally protected piperazines for preparing various 2-substituted piperazines. researchgate.net
5-Methylpyrazine-2-carbohydrazidesDeveloped as a new scaffold for potential anti-tubercular agents. researchgate.net
Bicyclic DiketopiperazinesPotential peptide beta-turn mimetics synthesized via the Ugi reaction. researchgate.net

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate large collections of structurally diverse small molecules. nih.gov The goal of DOS is to explore chemical space broadly to identify new scaffolds with potential biological activity. cam.ac.uk this compound is an ideal scaffold for DOS due to its compact structure and multiple, orthogonally-addressable functional groups (the two amines and the carboxylic acid). 5z.com

These three points of modification allow for "appendage diversity," where different chemical building blocks can be attached at each position. cam.ac.uk By devising synthetic routes that functionalize the scaffold in different ways, researchers can maximize the pharmacophore display and structural diversity of the resulting library. 5z.com A notable example involved the development of two distinct solid-phase synthesis routes for the piperazine-2-carboxylic acid core, which enabled the production of 15,000 discrete compounds. 5z.com This approach illustrates how a single, versatile building block can be used to rapidly generate a large and diverse library of molecules for screening, significantly accelerating the early stages of drug discovery. 5z.commdpi.com

Table 4: Principles of Diversity-Oriented Synthesis (DOS) with the Piperazine-2-Carboxylic Acid Scaffold
DOS PrincipleApplication to the ScaffoldOutcomeSource
Appendage DiversitySelective functionalization of the two amine groups and the carboxylic acid group with different building blocks.Generation of a wide variety of R-groups around a single core structure. 5z.comcam.ac.uk
Scaffold DiversityUsing the scaffold's functional groups to create new, fused ring systems or other core structures.Creation of molecules with fundamentally different skeletons from the starting material. researchgate.net
Stereochemical DiversityUsing both (R) and (S) enantiomers of the starting material to create stereoisomeric libraries.Exploration of how 3D structure affects biological activity. nbinno.com
Paired Functional Groups (Build/Couple/Pair Strategy)Attaching latently reactive appendages to the scaffold, which are then paired in a final cyclization step.Efficient construction of complex bicyclic architectures. cam.ac.uk

Mechanistic Studies of Reactions Involving 5 Methylpiperazine 2 Carboxylic Acid

Detailed Reaction Mechanism Elucidation (e.g., Nucleophilic Acyl Substitution)

The most significant reaction pathway for the carboxylic acid moiety of 5-Methylpiperazine-2-carboxylic acid is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a different nucleophile. masterorganicchemistry.com The direct substitution is generally difficult because the hydroxide (B78521) ion is a poor leaving group. libretexts.orglibretexts.org Therefore, the reaction mechanism typically requires activation of the carbonyl group to facilitate the nucleophilic attack. libretexts.orglibretexts.org

The general mechanism proceeds in two main steps: nucleophilic addition to the carbonyl carbon, followed by the elimination of the leaving group. jove.comkhanacademy.org This forms a transient tetrahedral intermediate. jove.compressbooks.pub

Acid-Catalyzed Mechanism (e.g., Fischer Esterification): In the presence of a strong acid catalyst and an alcohol, this compound can be converted into its corresponding ester. masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack: The alcohol (nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. byjus.com

Elimination: The intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting ester. byjus.com

Base-Mediated or Coupling Agent-Assisted Mechanism (e.g., Amide Formation): Direct reaction with an amine is challenging because the basic amine will deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.orgchemistrysteps.com

Activation: The carboxylic acid adds to the DCC molecule, which converts the hydroxyl group into an excellent leaving group. libretexts.orgchemistrysteps.comyoutube.com

Nucleophilic Attack: An amine can then attack the activated carbonyl carbon. libretexts.org

Substitution: The tetrahedral intermediate collapses, and the amine displaces the DCC-activated oxygen group (which is eliminated as dicyclohexylurea) to form the final amide product. libretexts.orglibretexts.org

The piperazine (B1678402) nitrogens can also participate in reactions. The N4 nitrogen, being a secondary amine, is nucleophilic and can react with electrophiles. Intramolecular reactions, such as lactam formation under specific conditions, are also mechanistically plausible, where the N4 amine could act as the nucleophile attacking an activated C2-carboxylic acid group.

Transition State Analysis and Kinetic Investigations

Factors Influencing Reaction Kinetics:

Steric Hindrance: The rate of nucleophilic attack is sensitive to steric bulk. The methyl group at the C5 position and the axial/equatorial positioning of substituents on the piperazine ring can influence the approach of a nucleophile to the C2-carboxylic acid group. Similarly, bulky nucleophiles will react more slowly. libretexts.org

Electronic Effects: The electron-donating nature of the piperazine ring may slightly decrease the electrophilicity of the carbonyl carbon compared to a simple aliphatic carboxylic acid.

Catalyst Concentration: In acid- or base-catalyzed reactions, the concentration of the catalyst directly impacts the reaction rate.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.

Kinetic investigations on the reactions of piperazine and its derivatives with carbon dioxide have been performed, often showing second-order kinetics. utwente.nlresearchgate.net For instance, the reaction of piperazine with CO2 is assumed to be first order with respect to both reactants. utwente.nl Similar kinetic studies could be designed for this compound to determine rate constants, activation energies, and reaction orders for its various transformations. nih.gov The Hammond postulate suggests that factors stabilizing the high-energy tetrahedral intermediate will also stabilize the transition state leading to it, thereby increasing the reaction rate. libretexts.org

Role of Catalysis in Reaction Pathways

Catalysis is crucial for achieving efficient transformations of the carboxylic acid group in this compound due to its inherent moderate reactivity. libretexts.org

Acid Catalysis: Strong mineral acids (like H₂SO₄) or sulfonic acids (like TsOH) are commonly used to catalyze esterification reactions (Fischer Esterification). masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile for attack by a weak nucleophile like an alcohol. libretexts.org

Coupling Agents: For amide bond formation, which is fundamental in peptide synthesis, coupling agents are essential. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) act as activators. chemistrysteps.com They react with the carboxylic acid to form a highly reactive intermediate, effectively converting the hydroxyl group into a good leaving group that is readily displaced by an amine. chemistrysteps.comkhanacademy.org

Biocatalysis: Enzymes offer a powerful catalytic approach, particularly for stereoselective transformations. Studies on the closely related piperazine-2-carboxylic acid and its derivatives have demonstrated the utility of enzymes like lipases and aminopeptidases. nih.govacs.orgbiosynth.com For example, the enzyme alcalase has been used for the kinetic resolution of a piperazine-2-carboxylate derivative. nih.govumn.edu An aminopeptidase (B13392206) from Aspergillus oryzae was used for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. acs.orgbiosynth.com Such biocatalytic methods could be applied to this compound for stereoselective reactions, such as the hydrolysis of an ester or amide derivative.

Table 1: Catalytic Approaches for Reactions of this compound
Reaction TypeCatalyst/Reagent ClassSpecific ExampleRole of Catalyst/Reagent
EsterificationAcid CatalystH₂SO₄, TsOHProtonates carbonyl oxygen to increase electrophilicity.
Amide FormationCoupling AgentDCC, EDCActivates the carboxyl group by forming a good leaving group.
Reduction to AlcoholReducing AgentLiAlH₄Provides hydride ions (H⁻) for nucleophilic attack.
Stereoselective HydrolysisBiocatalyst (Enzyme)Lipases, AminopeptidasesProvides a chiral environment for enantioselective transformation.

Stereochemical Control Mechanisms

This compound is a chiral molecule, with stereocenters at the C2 and C5 positions. This inherent chirality is a critical factor in controlling the stereochemical outcome of its reactions.

The stereochemistry of the piperazine ring can direct the approach of incoming reagents. Substituents on the ring will preferentially occupy equatorial positions to minimize steric strain, and this conformation can block one face of the molecule, leading to diastereoselective reactions. acs.org The relationship between the chemical structure and biological activity of piperazine derivatives often depends critically on stereochemistry, with different enantiomers or diastereomers exhibiting distinct pharmacological profiles. researchgate.net

Enzymatic Resolution: One of the most effective methods for stereochemical control is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product of the reacted one. Research on piperazine-2-carboxylic acid derivatives has shown that enzymes can be used for the kinetic resolution of racemic mixtures to yield enantiomerically pure products. biosynth.comresearchgate.net For example, whole bacterial cells containing stereospecific amidases have been used to resolve racemic piperazine-2-carboxamide into its (S)- and (R)-carboxylic acid forms. researchgate.net This highlights a powerful mechanism for obtaining specific stereoisomers of this compound.

Chiral Auxiliaries: In synthesis, chiral piperazine structures can be used as chiral auxiliaries to control the stereochemistry of new chiral centers being formed. researchgate.net While this compound itself would typically be the target, its derivatives could potentially be used to direct subsequent reactions. The fixed stereochemistry of the ring can create a biased steric environment that favors the formation of one stereoisomer over another in subsequent synthetic steps. nih.govucdavis.edu

Advanced Characterization Techniques for 5 Methylpiperazine 2 Carboxylic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. scielo.org.za A single-crystal X-ray diffraction study of 5-Methylpiperazine-2-carboxylic acid would provide precise information on bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the conformation of the piperazine (B1678402) ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents. rsc.org Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amine groups, which are crucial for understanding the solid-state properties of the compound. nih.govresearchgate.net

Crystallographic ParameterInformation Provided
Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit
Atomic CoordinatesPrecise 3D position of each atom
Intermolecular InteractionsHydrogen bonding, van der Waals forces

This table lists the key information obtained from an X-ray crystallography study.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Since this compound is a chiral molecule, chiroptical spectroscopy techniques are essential for determining its absolute configuration and studying its stereochemical properties. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. slideshare.net An ORD spectrum can show a Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band. libretexts.org The sign of the Cotton effect can be related to the absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govnih.gov A CD spectrum will show positive or negative peaks at the wavelengths of electronic transitions of the chromophores in the molecule. For a chiral carboxylic acid like this compound, derivatization with a suitable chromophore or complexation with a metal complex can induce a CD signal that can be used to determine its enantiomeric composition and absolute configuration. nih.gov

Computational and Theoretical Chemistry of 5 Methylpiperazine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov For 5-Methylpiperazine-2-carboxylic acid, DFT methods can be applied to obtain optimized molecular geometries, analyze electronic transitions, and understand chemical reactivity. nih.govresearchgate.net

The molecular structure of this compound possesses significant conformational flexibility due to the piperazine (B1678402) ring and the rotatable carboxylic acid group. Geometry optimization calculations are essential to identify the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface.

The piperazine ring typically adopts a stable chair conformation. For 2-substituted piperazines, studies have indicated a general preference for the substituent to be in an axial position to minimize steric hindrance and potentially engage in stabilizing intramolecular interactions. nih.gov In the case of this compound, both the methyl and carboxylic acid groups are substituents on the ring. A thorough conformational analysis would involve calculating the relative energies of various isomers, such as those with the methyl and carboxylic groups in axial or equatorial positions (e.g., cis/trans isomers).

Furthermore, the carboxylic acid group itself has two main conformations: syn and anti, defined by the O=C-O-H dihedral angle. nih.gov It is widely established that the syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is significantly more stable, often due to a stabilizing intramolecular hydrogen bond. nih.gov Quantum mechanical calculations can quantify the energy difference between these conformers and the rotational barrier separating them. nih.gov A full geometry optimization of this compound would, therefore, explore the various combinations of ring and carboxyl group conformations to locate the global energy minimum structure.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. researchgate.netmdpi.com

HOMO-LUMO Analysis : The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com From the energies of the HOMO and LUMO, various quantum chemical parameters that describe global reactivity can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (µ), and the global electrophilicity index (ω). ajchem-a.com

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound
ParameterSymbolFormulaDescription
HOMO EnergyEHOMO-Energy of the highest occupied molecular orbital.
LUMO EnergyELUMO-Energy of the lowest unoccupied molecular orbital.
Energy GapΔEELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization PotentialI-EHOMOEnergy required to remove an electron.
Electron AffinityA-ELUMOEnergy released when an electron is added.
Chemical Hardnessη(I - A) / 2Measures resistance to change in electron distribution.
Chemical SoftnessS1 / ηReciprocal of hardness, indicates polarizability.
Electronegativityχ(I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Indexωμ2 / 2η (where μ = -χ)Measures the energy lowering due to maximal electron flow.

Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the charge distribution within a molecule, which is useful for predicting how it will interact with other molecules and identifying sites for electrophilic and nucleophilic attack. researchgate.netvjst.vn For this compound, the MEP surface would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack. acs.org Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amine and carboxylic acid groups, highlighting them as sites for nucleophilic attack. acs.org

Table 2: Illustrative NBO Analysis of Major Intramolecular Interactions in this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nσ(C-C)ValueLone Pair -> Antibonding Sigma
LP(1) Nσ(C-H)ValueLone Pair -> Antibonding Sigma
LP(2) O (carbonyl)σ(C-C)ValueLone Pair -> Antibonding Sigma
LP(2) O (hydroxyl)σ(C-O)ValueLone Pair -> Antibonding Sigma
σ(C-H)σ*(N-C)ValueSigma -> Antibonding Sigma

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties (often in the gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in an aqueous solution. nih.govmdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. nih.gov

Such simulations can provide insights into:

Solvation Effects : How the molecule interacts with surrounding water molecules through hydrogen bonding.

Conformational Dynamics : The flexibility of the piperazine ring and the rotation of the substituent groups over time.

Transport Properties : Such as the diffusion coefficient of the molecule in solution.

Association Processes : The tendency of molecules to form aggregates or dimers in solution. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). vjst.vn The calculations provide information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities of electronic transitions, primarily from the HOMO to the LUMO or other nearby orbitals. vjst.vnresearchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, or the characteristic C=O stretch of the carboxylic acid group.

Studies on Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are important for applications in telecommunications, optical signal processing, and other photonic technologies. acs.orgjhuapl.edu Organic molecules that possess both an electron-donating group and an electron-accepting group connected by a conjugated system can exhibit large NLO responses.

This compound contains electron-donating amine groups and an electron-accepting carboxylic acid group. Although it lacks a traditional π-conjugated system, the potential for intramolecular charge transfer could give rise to NLO properties. Computational chemistry can be used to predict NLO properties by calculating the first hyperpolarizability (β), a measure of the second-order NLO response. researchgate.net These theoretical studies can help screen and design molecules with potentially high NLO activity.

Computational Exploration of Reaction Mechanisms for this compound: A Review of Currently Available Research

Currently, there is a notable absence of publicly available scientific literature detailing the computational exploration of reaction mechanisms specifically for the compound this compound. While computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and kinetic parameters, dedicated studies on this specific molecule have not been identified in comprehensive searches of scholarly databases.

The field of computational chemistry frequently investigates the reactivity and mechanistic pathways of molecules with structural similarities to this compound, such as piperazine and its derivatives. For instance, computational studies on piperazine itself have explored its nitrosation mechanisms, which are relevant in the context of carbon capture technologies. Similarly, the reaction kinetics of related compounds like 2-methylpiperazine (B152721) with CO2 have been modeled to understand absorption processes.

These related studies underscore the capability of theoretical methods to provide deep insights into chemical reactions. They typically involve the calculation of energy profiles for proposed reaction pathways, identification of transition state structures, and determination of activation energies. Such computational data is invaluable for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.

However, despite the existence of this broader research, specific computational data—such as activation energies, reaction enthalpies, or optimized geometries of intermediates and transition states for reactions involving this compound—remains unelucidated in published research. Consequently, the creation of detailed research findings and data tables on this topic is not possible at this time. Further research in the field of computational and theoretical chemistry is required to shed light on the specific reaction mechanisms of this compound.

Future Directions and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies often rely on classical methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic pathways.

Biocatalysis : The use of enzymes for chemical transformations offers high selectivity under mild conditions. biosynth.com A potential route could involve the enzymatic resolution of a racemic mixture of piperazine-2-carboxamide (B1304950), followed by chemical modification to introduce the methyl group. biosynth.com Developing a biocatalytic process for the direct asymmetric synthesis would be a significant advancement, potentially increasing yields and reducing waste. mdpi.com

Green Solvents and Reagents : Research should focus on replacing hazardous solvents and reagents with greener alternatives. This includes exploring aqueous reaction media, biodegradable solvents, and catalytic systems that minimize waste generation. unibo.itjocpr.com

Strategy Potential Advantages Key Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. biosynth.comDiscovery and engineering of novel enzymes, process optimization. mdpi.com
Flow Chemistry Improved safety and scalability, precise control over reaction conditions, potential for automation. semanticscholar.orgReactor design, integration of multiple reaction steps, real-time analytics.
Green Chemistry Reduced use of hazardous substances, minimized waste, improved sustainability. unibo.itUse of aqueous media, biodegradable solvents, and recyclable catalysts. jocpr.com

Exploration of New Derivatization Strategies

The functional handles of 5-Methylpiperazine-2-carboxylic acid—the secondary amines and the carboxylic acid—provide rich opportunities for derivatization to create libraries of novel compounds for various applications, particularly in drug discovery.

N-Functionalization : The two nitrogen atoms of the piperazine (B1678402) ring can be selectively functionalized. The N1 nitrogen can be derivatized through reactions like acylation, sulfonylation, and reductive amination. The N4 nitrogen, being more accessible, can be selectively alkylated or arylated to introduce diverse substituents. mdpi.com

Carboxylic Acid Modification : The carboxylic acid group can be converted into a wide range of functional groups, including esters, amides, and hydroxamic acids. nih.govnih.gov These modifications can significantly alter the compound's physicochemical properties and biological activity. For example, converting the carboxylic acid to various amides has been shown to produce potent and selective enzyme inhibitors in related piperazine structures. nih.gov

Scaffold Decoration : Combining N-functionalization and carboxylic acid modification allows for the creation of complex, three-dimensional molecules. These new chemical entities could be screened for activity against various biological targets, leveraging the piperazine core, which is a known privileged structure in medicinal chemistry. lookchem.comnih.gov

Reaction Type Target Functional Group Potential Derivatives
N-Acylation/Sulfonylation Secondary Amines (N1/N4)Amides, Sulfonamides
N-Alkylation/Arylation Secondary Amines (N1/N4)Substituted Piperazines
Esterification Carboxylic AcidMethyl, Ethyl, Benzyl (B1604629) Esters
Amidation Carboxylic AcidPrimary, Secondary, Tertiary Amides, Hydroxamic Acids nih.gov

Advanced Mechanistic Insights via in situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and control. In situ spectroscopic techniques are powerful tools for gaining these insights by monitoring reactions in real-time.

Future studies could employ techniques such as:

FTIR (Fourier-transform infrared) and Raman Spectroscopy : To track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies.

NMR (Nuclear Magnetic Resonance) Spectroscopy : To provide detailed structural information on transient intermediates that may not be isolable, helping to elucidate complex reaction pathways.

By applying these techniques, researchers can obtain critical data on reaction kinetics, identify rate-limiting steps, and understand the influence of various parameters (e.g., temperature, catalyst, solvent) on the reaction outcome.

Application of Machine Learning and AI in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research. wiley-vch.de These computational tools can be applied to accelerate the discovery and development of novel derivatives of this compound.

Predictive Modeling : ML models can be trained to predict the biological activity or physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Retrosynthesis Planning : AI-powered tools can propose novel and efficient synthetic routes to target derivatives, potentially identifying pathways that a human chemist might overlook. nih.gov

Reaction Optimization : Active learning frameworks can be used to efficiently explore reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize impurities, reducing the number of experiments required. nih.gov The integration of AI with automated synthesis platforms could enable a fully autonomous design-make-test-analyze cycle for discovering new molecules based on the this compound scaffold. chemrxiv.org

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound can significantly impact its stability, solubility, and bioavailability, which are critical attributes for pharmaceutical applications. europeanpharmaceuticalreview.com To date, a comprehensive investigation of the solid-state forms of this compound has not been reported.

A thorough polymorph screen is a necessary future direction. This would involve recrystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization techniques) to identify all accessible crystalline forms, including polymorphs, solvates, and hydrates. europeanpharmaceuticalreview.com Each identified form would then need to be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). europeanpharmaceuticalreview.com Understanding the polymorphic landscape and the thermodynamic relationships between different forms is essential for selecting the optimal solid form for development.

Analytical Technique Purpose in Polymorph Screening
X-ray Powder Diffraction (XRPD) Unambiguously identify different crystalline forms based on their unique diffraction patterns. europeanpharmaceuticalreview.com
Differential Scanning Calorimetry (DSC) Determine melting points, transition temperatures, and thermodynamic relationships between polymorphs.
Thermogravimetric Analysis (TGA) Identify solvates and hydrates by measuring weight loss upon heating.
Solution Crystallization Generate different solid forms by varying solvents, cooling rates, and saturation levels. europeanpharmaceuticalreview.com

Expanding the Scope of its Use as a Chiral Auxiliary

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. nih.gov Given its rigid, chiral structure, enantiomerically pure this compound is a promising candidate for use as a chiral auxiliary.

Future research should explore its application in various asymmetric transformations, such as:

Asymmetric alkylations

Asymmetric aldol (B89426) reactions nih.gov

Asymmetric Diels-Alder reactions

The effectiveness of the auxiliary would be assessed by the diastereoselectivity of the reaction and the ease of its subsequent removal to yield the desired enantiomerically enriched product. The presence of the methyl group could offer unique steric and electronic properties compared to unsubstituted piperazine-2-carboxylic acid, potentially leading to improved stereocontrol in certain reactions. mdpi.com

Conclusion

Summary of Key Academic Contributions

The academic journey of 5-methylpiperazine-2-carboxylic acid and its derivatives is fundamentally linked to the broader exploration of piperazine-containing molecules in drug discovery. The piperazine (B1678402) heterocycle is a privileged scaffold, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including good aqueous solubility and the ability to be readily modified at its two nitrogen atoms.

Research has primarily focused on the synthesis of enantiomerically pure forms of this compound, as the stereochemistry at the C-2 and C-5 positions is crucial for its biological activity and interaction with target proteins. Synthetic chemists have developed various strategies to control the stereochemistry of this scaffold, often employing chiral auxiliaries or asymmetric catalysis. These synthetic endeavors are significant academic contributions in their own right, providing methodologies that can be applied to the synthesis of other complex chiral amines.

A key area of academic contribution has been the incorporation of the this compound moiety into larger molecules to modulate their properties. For instance, its use as a constrained amino acid analogue in peptidomimetics has been explored to enhance metabolic stability and conformational rigidity of peptides. This is a critical aspect in the design of peptide-based drugs, which often suffer from rapid degradation in the body.

Furthermore, academic research has highlighted the role of the methyl group at the 5-position in influencing the conformational preferences of the piperazine ring. This subtle structural modification can have a profound impact on the binding affinity and selectivity of a drug candidate for its biological target. Detailed conformational analysis using techniques such as NMR spectroscopy and computational modeling has been instrumental in understanding these structure-activity relationships.

Outlook on the Continued Research Impact of this compound

The future research impact of this compound is poised to be substantial, driven by the ever-present need for novel chemical entities in drug discovery and materials science. The unique combination of a carboxylic acid handle and two distinct nitrogen atoms within a chiral framework provides a rich platform for further chemical exploration.

One of the most promising avenues for future research lies in its application as a key building block for the synthesis of complex natural products and their analogues. The constrained nature of the this compound scaffold can be exploited to construct intricate three-dimensional structures with potential biological activity.

In the realm of medicinal chemistry, the compound is expected to continue to feature prominently in the design of inhibitors for various enzyme classes and ligands for G-protein coupled receptors (GPCRs). The ability to fine-tune the steric and electronic properties of the molecule by modifying the piperazine nitrogens and the carboxylic acid group makes it an attractive starting point for lead optimization campaigns. The development of novel derivatives of this compound could lead to breakthroughs in therapeutic areas such as oncology, infectious diseases, and neuroscience.

Moreover, the potential for this compound to be used in the development of new catalysts and chiral ligands is an emerging area of interest. The presence of multiple coordination sites could allow for the formation of well-defined metal complexes with applications in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Methylpiperazine-2-carboxylic acid, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer :

  • Chiral Synthesis : Enantiomers (S)- and (R)-5-oxo-piperazine-2-carboxylic acid can be synthesized via asymmetric catalysis or resolution using chiral auxiliaries. For example, cyclization of protected amino acids followed by selective deprotection ensures enantiomeric purity .
  • Biocatalytic Routes : Whole-cell biocatalysis (e.g., using Pseudomonas putida) can improve regioselectivity and reduce byproducts. Optimization of pH (6.5–7.5) and temperature (30–37°C) enhances conversion rates .
  • Oxidation Methods : Controlled oxidation of 2,5-dimethylpiperazine with hydrogen peroxide and tungstate catalysts yields the carboxylic acid derivative. Excess oxidant or high temperatures (>80°C) may degrade product purity .

Q. How can spectroscopic and computational methods resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR/IR Analysis : 1^1H/13^{13}C NMR identifies methyl and carboxyl group positions (e.g., δ 3.8–4.2 ppm for piperazine protons). IR confirms carboxylic acid C=O stretches (~1700 cm1^{-1}) .
  • DFT Calculations : Density Functional Theory (DFT) predicts bond angles, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). NBO analysis reveals hyperconjugative interactions stabilizing the piperazine ring .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms, critical for validating computational models .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound for peptidomimetic applications?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization. Post-synthesis enzymatic hydrolysis (e.g., lipases) resolves enantiomers with >90% ee .
  • Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize intermediates in situ, improving efficiency .
  • Solid-Phase Synthesis : Immobilize intermediates on resins to control steric effects and minimize epimerization during carboxylation .

Q. How do molecular dynamics (MD) simulations and crystallography explain conformational flexibility in this compound-based metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • MD Simulations : Simulate ligand-receptor interactions (e.g., with europium(III) complexes) to predict binding modes. Analyze π-π stacking and hydrogen bonds in MOF channels .
  • Crystallographic Data : Open-channel MOF structures (e.g., with K4_4[W(CN)8_8]) reveal how methyl group orientation affects porosity. Rietveld refinement quantifies lattice distortions under thermal stress .
  • Stability Studies : Monitor framework collapse via in-situ PXRD under humid conditions to guide solvent selection for MOF synthesis .

Q. How can researchers reconcile discrepancies in catalytic efficiency across synthetic methods for this compound derivatives?

  • Methodological Answer :

  • Comparative Kinetic Analysis : Benchmark biocatalytic (whole-cell) vs. chemical (oxidative) routes. Biocatalysis offers higher selectivity (~95%) but slower rates (24–48 hr) .
  • Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., overoxidized or dimerized species) in tungstate-catalyzed reactions. Adjust stoichiometry to suppress side pathways .
  • Machine Learning : Train models on reaction parameters (pH, solvent polarity) to predict optimal conditions for new catalytic systems (e.g., Pd/C or enzymes) .

Data Contradiction Analysis

Q. Why do reported yields vary for this compound synthesis via biocatalytic vs. chemical oxidation?

  • Methodological Answer :

  • Biocatalytic Limitations : Microbial toxicity of DMP (2,5-dimethylpiperazine) reduces cell viability, lowering yields (~60%). Strain engineering (e.g., efflux pumps) mitigates toxicity .
  • Oxidation Side Reactions : Tungstate-catalyzed methods achieve ~75% yield but require strict O2_2 control. Excess H2_2O2_2 degrades the product to nitro derivatives, necessitating real-time monitoring .
  • Scale-Up Challenges : Biocatalytic processes face mass-transfer limitations at >10 L scale, whereas chemical methods suffer from exothermic risks. Microreactors improve heat dissipation in oxidation routes .

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